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molecular formula C7H7FO B146941 3-Fluorobenzyl alcohol CAS No. 456-47-3

3-Fluorobenzyl alcohol

Cat. No. B146941
M. Wt: 126.13 g/mol
InChI Key: QDHRSLFSDGCJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093247B2

Procedure details

A freshly oven dried 250 mL round-bottom flask was charged with 2-iodo-3-nitro-5-chloro-pyridine (1.41 g, 5.0 mmol). The resultant solution was cooled to −78° C. under N2 and PhMgCl (2 M, 3 mL, 6.0 mmol) added and then stirred at the same temperature for 30 min. 3-Fluorobenzaldehyde (1.24 g, 10 mmol) was added and the resulting mixture stirred at −78° C. for two hours and then at room temperature for 24 h. The reaction was quenched with NH4Cl (sat), extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was further purified through automated normal-phase chromatography to afford 5-chloro-3-nitropyridin-2-yl)(3-fluorophenyl)methanol (560 mg, 40%) which was used directly for the next step: 1H NMR (400 MHz, CDCl3) δ 8.85 (d, 1H), 8.37 (d, 1H), 7.23 (m, 1H), 7.06 (dd, 1H), 6.95 (dd, 1H), 6.43 (d, 2H), 4.99 (d, 1H); MS (ES) (M+-OH) expect 265.0, found 265.1.
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.24 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
IC1C([N+]([O-])=O)=CC(Cl)=CN=1.C1([Mg]Cl)C=CC=CC=1.[F:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=1)[CH:24]=[O:25]>>[F:20][C:21]1[CH:22]=[C:23]([CH2:24][OH:25])[CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
IC1=NC=C(C=C1[N+](=O)[O-])Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Four
Name
Quantity
1.24 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A freshly oven dried 250 mL round-bottom flask
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at −78° C. for two hours
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl (sat)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was further purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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